
6-Carboxy-JF5252 photophysical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Carboxy-JF5252

Cat. No.: B12371343 Get Quote

An In-depth Technical Guide to the Photophysical Properties of 6-Carboxy-JF5252

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core photophysical properties of the

fluorophore 6-Carboxy-JF5252. The information is intended to assist researchers and

professionals in drug development and other scientific fields in the effective application of this

fluorescent molecule.

Core Photophysical Properties
6-Carboxy-JF5252 is a yellow fluorescent dye belonging to the Janelia Fluor® family of

probes, which are known for their exceptional brightness and photostability, making them

suitable for a range of applications including super-resolution imaging.[1] While specific data for

the 6-carboxy derivative is not readily available, the photophysical properties are primarily

determined by the core Janelia Fluor® 525 structure. The addition of a carboxyl group is not

expected to significantly alter the spectral characteristics. The data presented below is for the

closely related Janelia Fluor® 525, NHS ester and Janelia Fluor® 525, Haloalkane conjugates.

Quantitative Data Summary
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Photophysical Parameter Value Notes

Excitation Maximum (λex) 525 nm
Measured in ethanol or TFE

with 0.1% TFA.

Emission Maximum (λem) 549 nm
Measured in ethanol or TFE

with 0.1% TFA.

Molar Extinction Coefficient (ε) 122,000 M-1cm-1 At the absorption maximum.

Quantum Yield (Φ) 0.91 High fluorescence efficiency.

Recommended Laser Line 488 nm

A280 Correction Factor 0.185
For estimating protein

concentration of conjugates.

Experimental Protocols
Detailed methodologies for the determination of key photophysical parameters are outlined

below. These are generalized protocols and may require optimization for specific experimental

setups.

Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs

light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the

absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Methodology:

Preparation of a Stock Solution: Accurately weigh a small amount of 6-Carboxy-JF5252 and

dissolve it in a suitable solvent (e.g., ethanol or trifluoroethanol with 0.1% trifluoroacetic acid)

to create a stock solution of known concentration.

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that

will yield absorbance values between 0.1 and 1.0 at the absorption maximum (λmax).

Spectrophotometer Measurement:
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Use a calibrated UV-Vis spectrophotometer.

Use the same solvent for the blank as used for the sample solutions.

Measure the absorbance of each dilution at the λmax (525 nm).

Data Analysis:

Plot a graph of absorbance versus concentration.

Perform a linear regression on the data points.

The slope of the line will be the molar extinction coefficient (ε) if the path length is 1 cm.[2]

[3]

Measurement of Fluorescence Quantum Yield (Relative
Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The

relative method involves comparing the fluorescence of the sample to a standard with a known

quantum yield.

Methodology:

Selection of a Standard: Choose a fluorescence standard with absorption and emission

spectra that overlap with 6-Carboxy-JF5252. A suitable standard for this dye could be

Rhodamine 6G in ethanol (Φ = 0.95).

Preparation of Solutions:

Prepare a series of five dilutions for both the 6-Carboxy-JF5252 and the standard in the

same solvent.

The absorbance of these solutions at the excitation wavelength should be kept below 0.1

to avoid inner filter effects.[4]

Absorbance and Fluorescence Measurements:
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Record the UV-Vis absorption spectra for all solutions to determine their absorbance at the

chosen excitation wavelength.

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions,

exciting at the same wavelength for both the sample and the standard.

Data Analysis:

Integrate the area under the emission curve for each fluorescence spectrum.

Plot the integrated fluorescence intensity versus absorbance for both the sample and the

standard.

Determine the gradient (slope) of the linear fit for both plots.

Calculation: The quantum yield of the sample (Φsample) is calculated using the following

equation:

Φsample = Φstd × (Gradsample / Gradstd) × (η2sample / η2std)

Where:

Φstd is the quantum yield of the standard.

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

η is the refractive index of the solvent.[5][6]

Visualizations
Jablonski Diagram for Fluorescence
The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the

transitions that can occur between them, providing a visual representation of the processes of

absorption and fluorescence.
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Caption: Jablonski diagram illustrating electronic transitions in fluorescence.

Experimental Workflow for Photophysical
Characterization
This diagram outlines the key steps involved in the experimental determination of the

photophysical properties of a fluorophore.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12371343?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Absorbance Measurement Fluorescence Measurement

Data Analysis

Prepare Stock Solution

Create Serial Dilutions

UV-Vis Spectrophotometry

Measure Absorbance

Spectrofluorometry

Measure Fluorescence

Absorbance Data (A)

Plot A vs. Concentration Plot I vs. Absorbance

Emission Spectra (I)

Calculate Molar Extinction Coefficient (ε) Calculate Quantum Yield (Φ)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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